3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
Description
This compound belongs to the dihydropyrimidin-4-one class, characterized by a six-membered heterocyclic core with two nitrogen atoms at positions 1 and 2. Key structural features include:
- Dihydropyrimidin-4-one core: Provides a planar scaffold for intermolecular interactions.
- 2-Oxoethyl-piperazine substituent: A flexible linker connecting the core to the furan-2-carbonyl group.
- 4-Methoxyphenyl group: Enhances lipophilicity and may influence π-π stacking interactions.
The compound’s synthesis likely involves coupling a preformed dihydropyrimidinone intermediate with a furan-2-carbonyl-piperazine derivative, as seen in analogous piperazine-based syntheses .
Properties
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-30-17-6-4-16(5-7-17)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-31-19/h2-7,12-13,15H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAQWQBJQMEUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a novel derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties, supported by recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a piperazine moiety and a furan carbonyl group, which are significant in imparting biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines.
Case Studies
- Cell Line Studies : In vitro studies indicated that the compound showed cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutics, suggesting superior efficacy.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4. This was substantiated by flow cytometry and Western blot analyses.
Antibacterial Activity
The antibacterial potential of the compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.
Research Findings
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
- Mechanism : It is hypothesized that the furan moiety contributes to membrane disruption in bacterial cells, leading to cell lysis.
Neuroprotective Effects
Neuroprotective properties have been observed in related piperazine derivatives, suggesting potential benefits for neurodegenerative diseases.
Experimental Evidence
- Oxidative Stress Reduction : The compound demonstrated significant antioxidant activity in cellular models exposed to oxidative stress.
- Neurotransmitter Modulation : Preliminary studies suggest that it may enhance acetylcholine levels, potentially offering therapeutic effects in conditions like Alzheimer's disease.
Data Summary Table
| Biological Activity | IC50/Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer (MCF-7) | < 10 µM | Induction of apoptosis via caspase activation |
| Antibacterial (S. aureus) | 15 µg/mL | Membrane disruption leading to cell lysis |
| Neuroprotective | Significant antioxidant effect | Modulation of neurotransmitter levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural analogs and their key differences:
Key Observations :
Core Heterocycle: Dihydropyrimidinones (target compound) and pyridazinones (e.g., ) share conformational rigidity, whereas 1,4-dihydropyridines () exhibit redox-active properties.
Linker Flexibility :
- The 2-oxoethyl group in the target compound and provides flexibility, aiding in target engagement.
- Thioether linkers () may enhance metabolic stability compared to oxoethyl groups.
Aromatic groups: Furan-2-carbonyl (target) and 4-fluorophenyl () introduce π-system interactions, critical for receptor binding.
Biological Implications :
- The 4-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to polar sulfonyl groups ().
- Morpholinyl substituents () could improve water solubility but reduce membrane permeability.
Physicochemical and Pharmacokinetic Predictions
Preparation Methods
Reaction Conditions and Optimization
A typical procedure involves refluxing equimolar quantities of 4-methoxybenzaldehyde, acetylacetone, and urea in a solvent system containing glacial acetic acid. Source reports yields of 75–92% for analogous DHPM derivatives under similar conditions. Key parameters include:
The intermediate 6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is isolated via vacuum filtration and recrystallized from ethanol.
Synthesis of Furan-2-carbonyl Piperazine Moiety
The piperazine-linked furan carbonyl group is introduced through a two-step process:
Piperazine Functionalization
Piperazine is acylated with furan-2-carbonyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used as a base to scavenge HCl, achieving >85% yield.
Characterization of Intermediate
The product, 4-(furan-2-carbonyl)piperazine, is confirmed via:
Alkylation of DHPM Core with Piperazine Intermediate
The DHPM core is functionalized at the N3 position via nucleophilic alkylation. The α-chloroacetamide derivative of the DHPM core reacts with 4-(furan-2-carbonyl)piperazine in the presence of a base.
Reaction Mechanism
-
Chloroacetylation : DHPM is treated with chloroacetyl chloride in DCM/TEA to form 3-(2-chloro-2-oxoethyl)-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one.
-
Nucleophilic Substitution : The chloro intermediate reacts with 4-(furan-2-carbonyl)piperazine in acetonitrile using potassium carbonate as a base.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C | 78% |
| 2 | K2CO3, ACN, reflux, 12 h | 65% |
Alternative Coupling Strategies
HATU-Mediated Amide Coupling
In some protocols, the piperazine moiety is coupled to the DHPM core using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. This method avoids the need for chloroacetylation:
-
Carboxylic acid derivative of DHPM (3-(carboxymethyl)-6-(4-methoxyphenyl)-DHPM) is activated with HATU.
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Reacted with 4-(furan-2-carbonyl)piperazine in dimethylformamide (DMF), yielding 62–68%.
Spectroscopic Characterization of Final Product
The target compound is validated using:
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1H NMR (DMSO-d6): δ 9.41 (s, NH), 7.52–6.90 (m, Ar-H), 5.24 (s, CH2), 3.40–3.31 (m, piperazine-H), 2.09 (s, OCH3).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Classical Alkylation | Low cost, minimal purification | Requires toxic chloroacetyl chloride | 65% |
| HATU Coupling | Mild conditions, higher purity | Expensive reagents | 68% |
Optimization and Scale-Up Challenges
Q & A
Q. Multi-Step Synthesis :
Core Formation : Condense thiourea derivatives with β-keto esters to form the dihydropyrimidinone core (Biginelli reaction analogs).
Piperazine Substitution : Introduce the furan-2-carbonyl-piperazine moiety via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation).
Side-Chain Functionalization : Attach the 4-methoxyphenyl group through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.
Q. Optimization Tips :
- Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Monitor reaction progress via TLC or HPLC-MS to minimize byproducts .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
| Technique | Application | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution patterns and purity | DMSO-d₆, 400 MHz, δ 7.2–8.1 ppm |
| HRMS | Verify molecular weight and fragmentation | ESI+, m/z calc. for C₂₄H₂₄N₄O₅⁺ |
| FT-IR | Identify carbonyl (C=O) and amide (N-H) | 1680–1720 cm⁻¹ (C=O stretch) |
| X-ray | Resolve stereochemistry and crystal packing | Single-crystal diffraction |
Note : For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
Advanced: How can researchers optimize synthetic yield in multi-step protocols?
Q. Key Variables :
- Temperature : Higher temps (80–100°C) accelerate coupling reactions but risk decomposition.
- Catalysts : Use Pd(PPh₃)₄ (2–5 mol%) for Suzuki couplings to improve cross-coupling efficiency.
- Purification : Employ gradient flash chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) for polar intermediates.
Case Study :
In analogous piperazine-dihydropyrimidinone syntheses, yields improved from 45% to 72% by switching from DMF to THF as the solvent, reducing side reactions .
Advanced: What in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) or phosphodiesterases using fluorescence polarization assays (IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with ³H-labeled ligands.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations.
Data Interpretation :
Compare dose-response curves with positive controls (e.g., staurosporine for kinase inhibition) and validate via triplicate runs .
Advanced: How to resolve contradictions in reported biological activities of analogs?
Q. Root Causes :
- Structural Variations : Minor substituent changes (e.g., methoxy vs. ethoxy) alter logP and bioavailability.
- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times.
Q. Resolution Strategy :
Perform meta-analysis of IC₅₀ values across studies.
Conduct head-to-head comparisons under standardized conditions.
Use molecular docking to correlate structural features with target affinity (e.g., AutoDock Vina) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Approach :
Core Modifications : Synthesize analogs with pyrimidin-4-one vs. pyridazinone cores.
Substituent Scanning : Replace 4-methoxyphenyl with halogenated (e.g., 4-Cl) or bulky (e.g., naphthyl) groups.
Piperazine Variations : Test piperazine vs. homopiperazine or N-methylpiperazine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
